NI-57 is a potent and selective chemical probe developed to investigate the biological function of the bromodomain and plant homeodomain finger-containing (BRPF) family of proteins. [ [] ] BRPF proteins play a crucial role in gene transcription regulation by interacting with histone acetyltransferases of the MYST family. [ [], [] ] NI-57 specifically targets the bromodomains (BRDs) within BRPF1, BRPF2, and BRPF3, showing a preference for BRPF1B and BRPF2 over BRPF3 and weaker binding to BRD9. [ [], [] ] This compound exhibits excellent selectivity for BRPF bromodomains over other bromodomain-containing proteins, making it a valuable tool for studying BRPF-specific functions in various biological processes. [ [], [] ]
NI-57 is a potent chemical probe designed specifically to inhibit the bromodomains of the Bromodomain and PHD Finger (BRPF) family of proteins, which includes BRPF1, BRPF2, and BRPF3. These proteins play crucial roles in various cellular processes, including DNA repair, transcriptional activation, and chromatin remodeling. NI-57 exhibits high selectivity for the BRPF family over other bromodomains, making it a valuable tool for studying the biological functions of these proteins and their involvement in diseases such as acute myeloid leukemia.
NI-57 was developed through a collaborative effort between the Structural Genomics Consortium and University College London. It has been characterized for its binding affinities and selectivity against other bromodomains using techniques such as isothermal titration calorimetry and differential scanning fluorimetry .
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
NI-57 has a molecular formula of and a molecular weight of 383.42 g/mol. Its structure features a complex arrangement that includes multiple functional groups conducive to its interaction with bromodomains.
NI-57 primarily functions as an inhibitor by binding to the bromodomains of BRPF proteins. The compound's mechanism involves competitive inhibition where it displaces acetylated peptides from the binding site of the bromodomain.
The binding affinities of NI-57 have been quantified with dissociation constants (K_d) of 31 nM for BRPF1B, 108 nM for BRPF2, and 408 nM for BRPF3. These values indicate its strong affinity for these targets compared to other bromodomains . Additionally, NI-57 has been shown to inhibit RANKL-induced differentiation of human monocytes into osteoclasts, highlighting its potential biological relevance in bone metabolism .
NI-57 operates by selectively binding to the bromodomain sites on BRPF proteins, thereby preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the recruitment of necessary co-factors involved in transcriptional regulation and chromatin remodeling.
The compound's inhibitory effects have been confirmed through various assays, including fluorescence recovery after photobleaching (FRAP), which demonstrated reduced recovery times for full-length BRPF proteins in the presence of NI-57 .
NI-57 is typically stored at -20°C and should be handled under conditions that minimize degradation. It is soluble in DMSO at concentrations up to 100 mM.
The compound exhibits significant selectivity towards BRPF bromodomains over other non-Class IV bromodomains. Its stability under physiological conditions makes it suitable for in vitro studies .
NI-57 is utilized primarily in scientific research focused on epigenetics and cancer biology. Its ability to selectively inhibit BRPF proteins makes it an important tool for studying their role in gene expression regulation and potential therapeutic applications in diseases where these proteins are implicated.
NI-57 (chemical name: 4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzenesulfonamide) is a selective small-molecule inhibitor targeting the BRPF (Bromodomain and PHD Finger-containing) family of proteins. Its molecular formula is C₁₉H₁₇N₃O₄S, with a molecular weight of 383.42 g/mol (CAS Registry Number: 1883548-89-7) [1] [8]. The structure integrates a methoxybenzene sulfonamide core linked to a substituted dihydroquinolinone moiety, featuring hydrogen-bond acceptors (cyano and carbonyl groups) critical for bromodomain binding [1] [3].
The synthesis of NI-57 follows a multi-step route optimized for yield and purity (≥98% by HPLC). Key steps include:
Table 1: Physicochemical Properties of NI-57
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇N₃O₄S |
Molecular Weight | 383.42 g/mol |
CAS Number | 1883548-89-7 |
Purity (HPLC) | ≥98% |
Solubility (DMSO) | 38.34 mg/mL (100 mM) |
Storage Stability | -20°C; avoid freeze-thaw cycles |
NI-57 exhibits nanomolar affinity for BRPF bromodomains, with dissociation constants (Kd) of 31 nM (BRPF1B), 108 nM (BRPF2/BRD1), and 408 nM (BRPF3) measured by isothermal titration calorimetry (ITC) [1] [3]. It demonstrates >32-fold selectivity for BRPFs over BRD9 (Kd >1,000 nM) and other non-Class IV bromodomains. Off-target profiling against 55 GPCRs, ion channels, and enzymes showed <40% inhibition at 10 µM, confirming high target specificity [3].
Stability and Cellular Engagement:
Table 2: Selectivity Profile of NI-57
Target | Kd (nM) | Assay Method | Selectivity vs. BRPF1B |
---|---|---|---|
BRPF1B | 31 | ITC | 1-fold |
BRPF2/BRD1 | 108 | ITC | 3.5-fold |
BRPF3 | 408 | ITC | 13-fold |
BRD9 | >1,000 | DSF/BROMOscan | >32-fold |
TRIM24 | 1,600 | BROMOscan | 52-fold |
SAR studies focused on enhancing BRPF affinity and selectivity through systematic structural modifications:1. Quinolinone Core:- N1-Methylation: Critical for BRPF1B binding; demethylation reduces potency by >10-fold.- C3-Substituents: Methyl group optimizes hydrophobic packing with Ile/Val residues in the BRPF binding pocket [2] [3].
Table 3: Key SAR Modifications and Effects on NI-57 Activity
Structural Element | Modification | Effect on BRPF1B Kd | Selectivity Consequence |
---|---|---|---|
Quinolinone N1 | Demethylation | >10-fold increase | Reduced cellular activity |
Sulfonamide ortho-position | Ethoxy vs. Methoxy | 3-fold increase | Increased TRIM24 affinity |
Benzene para-position | H vs. CN | 8-fold increase | Reduced cell permeability |
Optimized NI-57 emerged from iterative medicinal chemistry, balancing binding potency, selectivity, and solubility. Its physicochemical profile supports in vitro and in vivo applications, with oral bioavailability of 29% in mice (Cmax = 0.63 µM after 3 mg/kg dose) [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0